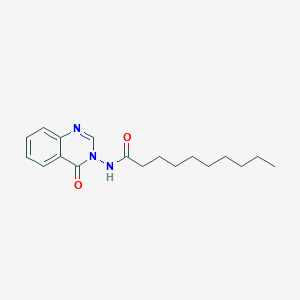

N-(4-oxoquinazolin-3-yl)decanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-オキソキナゾリン-3-イル)デカンアミドは、キナゾリンオン系に属する化合物であり、多様な生物活性を有することで知られています。キナゾリンオンは、ベンゼン環とピリミジン環が縮合したヘテロ環式化合物です。

合成方法

合成経路および反応条件

N-(4-オキソキナゾリン-3-イル)デカンアミドの合成は、通常、アントラニル酸ヒドラジドとシュウ酸ジエチルをマイクロ波照射下で反応させることにより行われます。 この反応により、3-アミノ-3,4-ジヒドロキナゾリン-4-オンが生成され、これは次にデカン酸無水物でアシル化されて、N-(4-オキソキナゾリン-3-イル)デカンアミドが得られます .

工業的生産方法

N-(4-オキソキナゾリン-3-イル)デカンアミドの工業的生産方法は、文献ではあまり詳しく説明されていません。一般的なアプローチとしては、大規模生産に適した合成経路を最適化し、高収率と高純度を確保することが挙げられます。これには、連続フローリアクターや高度な精製技術の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with decanoic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

反応の種類

N-(4-オキソキナゾリン-3-イル)デカンアミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されて、異なる官能基を持つキナゾリン誘導体を生成する可能性があります。

還元: 還元反応によって、オキソ基をヒドロキシル基に変換することができ、ヒドロキシキナゾリン誘導体が生成されます。

置換: この化合物は求核置換反応を起こす可能性があり、デカンアミド基を他の官能基に置換することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して、置換反応を行うことができます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が変化したさまざまなキナゾリン誘導体があり、これらは異なる生物学的および化学的特性を示す可能性があります。

科学研究への応用

化学: これは、有機合成で貴重な他のキナゾリン誘導体を合成するための前駆体として役立ちます。

生物学: この化合物は、抗菌剤および抗炎症剤としての可能性を示しています.

医学: 研究によると、N-(4-オキソキナゾリン-3-イル)デカンアミドを含むキナゾリンオン誘導体は、鎮痛作用および抗癌作用を有する可能性があります.

工業: この化合物は、特定の化学的特性を持つ新素材の開発に使用できます。

科学的研究の応用

Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.

Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.

Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.

作用機序

N-(4-オキソキナゾリン-3-イル)デカンアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。 例えば、炎症反応に関与するシクロオキシゲナーゼ (COX) などの酵素を阻害する可能性があります . さらに、この化合物はDNAやタンパク質と相互作用し、抗菌作用および抗癌作用を発揮する可能性があります。

類似の化合物との比較

類似の化合物

N-(4-オキソ-3,4-ジヒドロキナゾリン-3-イル)スクシンイミド: この化合物は、類似の構造的特徴を持つが、官能基が異なり、異なる生物活性を示します.

2-(2-(4-(トリフルオロメチル)ベンジリデン)ヒドラジニル)-N-(4-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)アセトアミド: 強力な鎮痛作用および抗炎症作用で知られています.

独自性

N-(4-オキソキナゾリン-3-イル)デカンアミドは、その特有のデカンアミド基により、独特の化学的および生物学的特性を有しており、これがこの化合物を、さまざまな科学分野におけるさらなる研究開発に貴重な化合物として位置付けています。

類似化合物との比較

Similar Compounds

N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)SUCCINIMIDE: This compound has a similar quinazolinone core but with a succinimide moiety instead of a decanamide group.

4-OXO-3,4-DIHYDROQUINAZOLINE DERIVATIVES: These compounds share the quinazolinone structure but differ in their substituents, leading to varied biological activities.

Uniqueness

N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE is unique due to its specific decanamide substituent, which imparts distinct physicochemical properties and biological activities compared to other quinazolinone derivatives.

特性

分子式 |

C18H25N3O2 |

|---|---|

分子量 |

315.4 g/mol |

IUPAC名 |

N-(4-oxoquinazolin-3-yl)decanamide |

InChI |

InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-8-13-17(22)20-21-14-19-16-12-10-9-11-15(16)18(21)23/h9-12,14H,2-8,13H2,1H3,(H,20,22) |

InChIキー |

NVGHPDANMAKXKD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(=O)NN1C=NC2=CC=CC=C2C1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。